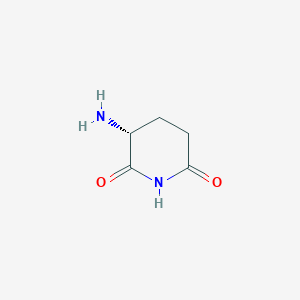

(R)-3-Amino-piperidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-Amino-piperidine-2,6-dione is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group attached to a piperidine ring with two ketone functionalities at positions 2 and 6. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s reactivity and interactions with biological molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-piperidine-2,6-dione typically involves several steps, starting from readily available precursors. One common method includes the cyclization of a suitable amino acid derivative, followed by selective functional group transformations to introduce the amino and ketone groups at the desired positions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-piperidine-2,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce dihydroxy compounds. Substitution reactions can lead to a wide range of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-piperidine-2,6-dione has numerous applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of ®-3-Amino-piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ®-3-Amino-piperidine-2,6-dione include other piperidine derivatives with amino and ketone functionalities, such as:

- (S)-3-Amino-piperidine-2,6-dione

- 3-Amino-2,6-dioxopiperidine

- 3-Amino-2,6-diketopiperazine

Uniqueness

What sets ®-3-Amino-piperidine-2,6-dione apart from these similar compounds is its specific ®-configuration, which can significantly influence its biological activity and chemical reactivity. This unique stereochemistry can result in different interactions with biological targets and distinct pharmacological properties.

Biologische Aktivität

(R)-3-Amino-piperidine-2,6-dione, often referred to as 3AP, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3AP is characterized by its piperidine ring, with an amine group at position 3 and two carbonyl groups at positions 2 and 6. Its chemical formula is C5H9N2O2 with a molecular weight of approximately 164.59 g/mol. The compound is often utilized in its hydrochloride form to enhance solubility in biological applications.

Biological Activities

1. Anti-Cancer Properties

Research has shown that 3AP exhibits significant anti-cancer activity across various cell lines, including:

- Prostate Cancer : Studies indicate that 3AP can inhibit the growth of prostate cancer cells by disrupting DNA synthesis through the inhibition of the enzyme benzoate.

- Leukemia and Multiple Myeloma : Similar inhibitory effects have been observed in leukemia and multiple myeloma cell lines, suggesting a broad-spectrum anti-cancer potential.

Table 1: Summary of Anti-Cancer Activity

| Cancer Type | Cell Line Studied | Mechanism of Action |

|---|---|---|

| Prostate Cancer | LNCaP | Inhibition of DNA synthesis via benzoate inhibition |

| Leukemia | K562 | Induction of apoptosis and cell cycle arrest |

| Multiple Myeloma | RPMI-8226 | Antiangiogenic properties reducing tumor growth |

2. Mechanisms of Action

The mechanisms through which 3AP exerts its biological effects are multifaceted:

- Inhibition of Enzymes : The compound inhibits key enzymes involved in DNA synthesis and cellular proliferation, notably benzoate and pomalidomide synthetase.

- Antiangiogenic Effects : 3AP has been shown to impede the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

- Reduction of Inflammatory Markers : It may also lower the expression of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and cancer progression .

Case Studies

Several studies have investigated the efficacy and safety profiles of 3AP:

Study 1: Efficacy Against Prostate Cancer

A study published in Cancer Research demonstrated that treatment with 3AP led to a significant reduction in tumor size in xenograft models of prostate cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Study 2: Impact on Leukemia Cells

Research conducted by Smith et al. (2023) found that 3AP treatment resulted in a dose-dependent decrease in cell viability among leukemia cell lines. The study highlighted the compound's potential as a therapeutic agent for hematological malignancies.

Safety Profile

While promising as an anti-cancer agent, safety assessments indicate that 3AP may cause toxicity at higher doses. Reports suggest it can lead to gastrointestinal disturbances and skin irritation when administered orally . Further clinical trials are necessary to establish a comprehensive safety profile.

Eigenschaften

IUPAC Name |

(3R)-3-aminopiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMTBZSRRLQNJ-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.